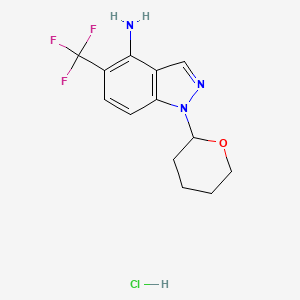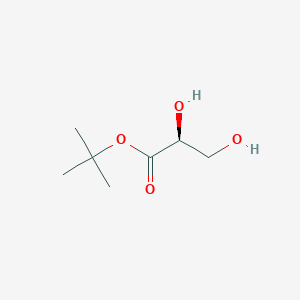
tert-Butyl (S)-2,3-dihydroxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (S)-2,3-dihydroxypropanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to a 2,3-dihydroxypropanoate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-2,3-dihydroxypropanoate typically involves the esterification of (S)-2,3-dihydroxypropanoic acid with tert-butyl alcohol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .
化学反应分析
Types of Reactions: tert-Butyl (S)-2,3-dihydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: The major products are carbonyl compounds such as aldehydes or ketones.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted esters or ethers.
科学研究应用
Chemistry: tert-Butyl (S)-2,3-dihydroxypropanoate is used as a building block in organic synthesis. It can be used to synthesize more complex molecules through various chemical transformations .
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. It may also be used in the study of enzyme-catalyzed reactions involving esters .
Medicine: It can be used as an intermediate in the synthesis of drug molecules .
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials. It may also be used as a solvent or reagent in various chemical processes .
作用机制
The mechanism of action of tert-Butyl (S)-2,3-dihydroxypropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol. This hydrolysis reaction is catalyzed by esterases, which are enzymes that specifically target ester bonds . The released products can then participate in various biochemical pathways, exerting their effects on cellular processes.
相似化合物的比较
tert-Butyl acetate: Similar in structure but lacks the hydroxyl groups.
tert-Butyl alcohol: Contains a tert-butyl group but is an alcohol rather than an ester.
tert-Butyl methyl ether: Contains a tert-butyl group but is an ether rather than an ester.
Uniqueness: tert-Butyl (S)-2,3-dihydroxypropanoate is unique due to the presence of both a tert-butyl group and two hydroxyl groups on the propanoate moiety. This combination of functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable in various applications .
属性
分子式 |
C7H14O4 |
|---|---|
分子量 |
162.18 g/mol |
IUPAC 名称 |
tert-butyl (2S)-2,3-dihydroxypropanoate |
InChI |
InChI=1S/C7H14O4/c1-7(2,3)11-6(10)5(9)4-8/h5,8-9H,4H2,1-3H3/t5-/m0/s1 |
InChI 键 |
MDLFVEOKOSRWLS-YFKPBYRVSA-N |
手性 SMILES |
CC(C)(C)OC(=O)[C@H](CO)O |
规范 SMILES |
CC(C)(C)OC(=O)C(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


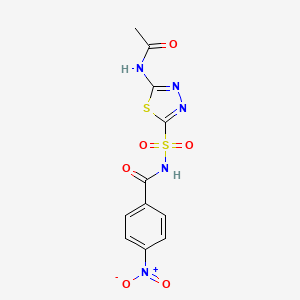
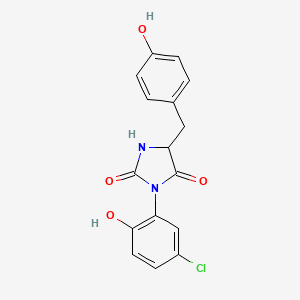

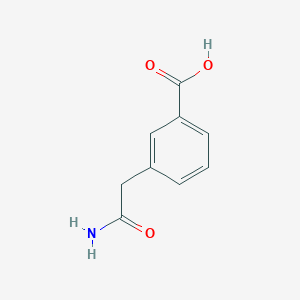
![2-Fluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine](/img/structure/B12942334.png)
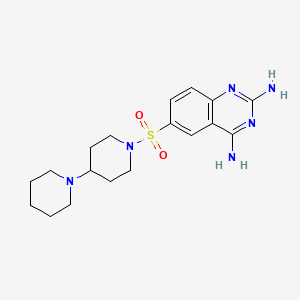
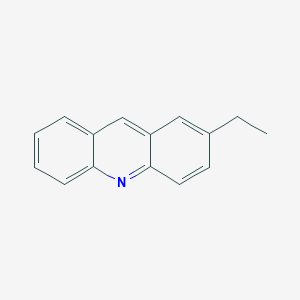
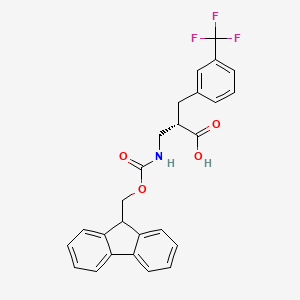
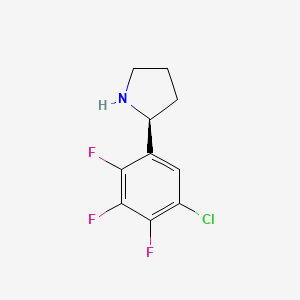

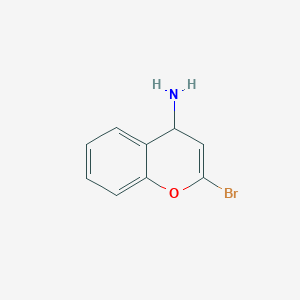
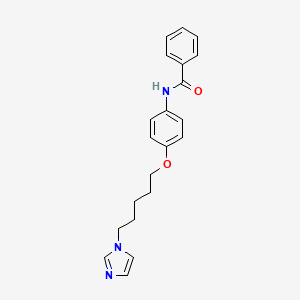
![N-(2-((1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)-5-((2,4-difluorophenoxy)methyl)isoxazole-3-carboxamide](/img/structure/B12942391.png)
